5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrochloride
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Overview
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique triazole and pyridine fused ring structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydrazine derivative with a suitable aldehyde or ketone, followed by cyclization and subsequent purification steps . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence the compound’s biological activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further contributing to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
Compared to similar compounds, 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrochloride is unique due to its specific ring fusion and the presence of a hydroxyl group at the 7th position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H10ClN3O |
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Molecular Weight |
175.61 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c10-5-1-2-9-6(3-5)7-4-8-9;/h4-5,10H,1-3H2;1H |
InChI Key |
OIRFGKOBHPGHGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC=N2)CC1O.Cl |
Origin of Product |
United States |
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